tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its applications in organic synthesis and as a protecting group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale reactions.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.
Hydrolysis: The major products are the corresponding amine and benzenesulfonic acid.
Scientific Research Applications
tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It serves as a tool in the study of enzyme mechanisms and protein interactions by providing a stable, protected form of amines.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, while the benzenesulfonyl group provides stability and resistance to hydrolysis .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate.
benzenesulfonyl chloride: A reagent used in the synthesis of sulfonamides and sulfonyl carbamates.
Uniqueness
This compound is unique due to its dual protecting groups, providing both stability and ease of removal under specific conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(14-12(15)18-13(2,3)4)19(16,17)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYHPNIVEGXQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC(=O)OC(C)(C)C)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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